1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one
Description
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one is a bicyclic spiro compound characterized by two fused three-membered rings (spiro[3.3]heptane framework) with a ketone group at position 2, two methyl groups at position 1, and a phenyl substituent at position 4.
Properties
Molecular Formula |
C15H18O |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3,3-dimethyl-6-phenylspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C15H18O/c1-14(2)13(16)10-15(14)8-12(9-15)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
KEIKOAMQTKYUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC12CC(C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
General Strategy
This approach involves successive [2+2] cycloadditions between dichloroketene and olefins to construct the spirocyclic core. The key steps include:
- Generation of dichloroketene in situ.
- Reaction with substituted styrenes (e.g., 4-chlorostyrene) to form cyclobutanone intermediates.
- Reduction of unstable intermediates to stable cyclobutanones.
- Wittig reaction to introduce methylene groups.
- A second [2+2] cycloaddition to form the spiro[3.3]heptan-2-one framework.
- Optional functional group modifications such as reductive amination and sulfonamidation.
Critical Reagents and Conditions
- Zn(Cu) Reagent : The preparation of zinc-copper couple (Zn(Cu)) is critical. The best method involves preparing Zn(Cu) from copper sulfate pentahydrate and zinc in water, yielding a fresh reagent essential for efficient cycloaddition.
- Phosphorus Oxychloride (POCl3) : Used to sequester zinc halides or remove water, enhancing reaction efficiency.
- Solvents : Diethyl ether (Et2O) is commonly used.
- Yields : The overall yields for multi-step synthesis range from low to moderate, with individual steps such as cyclobutanone formation achieving around 52% yield and spirocyclization about 62%.
Representative Reaction Scheme Summary
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | [2+2] Cycloaddition of dichloroketene with 4-chlorostyrene | Zn(Cu), POCl3, Et2O | Intermediate unstable |
| 2 | Reduction of intermediate to cyclobutanone | Acetic acid, Zn | 52 |
| 3 | Wittig reaction to introduce methylene | Methyltriphenylphosphonium bromide, KHMDS, THF | 31 |
| 4 | Second [2+2] cycloaddition | Zn(Cu), POCl3, Et2O | 62 |
| 5 | Reductive amination and sulfonamidation | Methylamine, Na(AcO)3BH, DCE, Et3N, DCM | 22 (amine), 51 (sulfonamide) |
This method was demonstrated in the synthesis of related compounds and can be adapted for this compound by using appropriate substituted styrenes or olefins.
Double Substitution Cyclization Route
General Strategy
This method uses double substitution reactions between di-electrophiles and di-nucleophiles to form the spirocyclic framework. It is a multi-step process involving:
- Preparation of cyclobutane intermediates via nucleophilic substitution.
- Protection and deprotection of functional groups.
- Cyclization to form the spiro[3.3]heptane core.
- Functional group transformations to introduce phenyl and methyl substituents.
Key Reagents and Steps
- Phenylacetonitrile and 1,3-dibromo-2,2-dimethoxypropane are used to prepare cyclobutane nitrile intermediates.
- Sodium hydride (NaH) in DMF facilitates nucleophilic substitution.
- Protection of hydroxyl groups via p-toluene sulfonic acid monohydrate in methanol.
- Mesylation with mesyl chloride and pyridine in DCM.
- Final cyclization to the spiro compound.
Yields and Challenges
- Model cyclobutane intermediates are obtained in yields around 65-74%.
- Deprotection and mesylation steps achieve high yields (93-98%).
- Final spirocyclization yields can be low (~5%), indicating room for optimization.
Representative Reaction Scheme Summary
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclobutane formation | Phenylacetonitrile, NaH, 1,3-dibromo-2,2-dimethoxypropane, DMF | 65 |
| 2 | Protection of hydroxyl groups | p-Toluene sulfonic acid monohydrate, MeOH | 93 |
| 3 | Mesylation | Mesyl chloride, pyridine, DCM | 98 |
| 4 | Cyclization to spiro compound | Various conditions | 5 |
This method is exemplified by the synthesis of diethyl-6-cyano-6-phenylspiro[3.3]heptane-2,2-dicarboxylate and can be adapted for the target compound.
Optimization and Experimental Considerations
Zn(Cu) Preparation
- Fresh Zn(Cu) prepared from copper sulfate pentahydrate and zinc in water is superior.
- In situ preparation or commercial Zn(Cu) is less effective.
- Zn(Cu) cannot be stored long-term; must be freshly prepared before use.
Role of POCl3
- POCl3 is essential for successful [2+2] cycloadditions.
- It likely removes water or zinc halides that inhibit the reaction.
- Optimal equivalents of POCl3 improve turnover.
Solvent and Temperature Effects
- Diethyl ether is the preferred solvent for cycloadditions.
- Reactions are generally performed at room temperature or slightly elevated temperatures.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|---|
| [2+2] Cycloaddition | Dichloroketene + olefin, reduction, Wittig, second cycloaddition | Direct spirocyclic formation, modular | Multi-step, moderate yields, sensitive reagents | 20-60% per step |
| Double Substitution | Nucleophilic substitution, protection/deprotection, cyclization | Higher turnover in some steps, no chromatography needed | Low final cyclization yield, multi-step | 5-70% per step |
Chemical Reactions Analysis
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid or halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one and related spiro compounds:
Physicochemical Properties
Biological Activity
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its distinct chemical behavior. The molecular formula is , and it possesses a molecular weight of approximately 230.30 g/mol. The compound's structure allows for potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The spirocyclic nature enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several case studies have examined the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibiotic candidate.
- Anti-inflammatory Research : A research article in Pharmacology Reports assessed the anti-inflammatory properties of the compound in a murine model of inflammation. The results showed a marked reduction in edema and inflammatory markers upon treatment with varying doses of this compound.
- Cytotoxicity Assessment : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to dose-dependent reductions in cell viability, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antimicrobial |
| Compound B | Structure B | Anti-inflammatory |
| This compound | Spirocyclic | Antimicrobial, Anti-inflammatory, Cytotoxic |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one, and what are their limitations?
- Methodological Answer : A common approach involves constructing the spiro[3.3]heptane core via [2+2] cycloaddition reactions. For example, thermal cycloaddition between endocyclic alkenes and electrophilic reagents (e.g., chlorosulfonyl isocyanate) can yield β-lactam intermediates, which are subsequently reduced to form the spirocyclic structure . However, challenges include controlling regioselectivity and minimizing side reactions during ring closure. Post-synthetic functionalization (e.g., introducing methyl and phenyl groups) requires precise stoichiometry and temperature control to avoid byproducts.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying spirocyclic geometry. Key diagnostic signals include:
- ¹H NMR : Distinct splitting patterns for axial/equatorial protons on the spiro carbons.
- ¹³C NMR : Deshielded carbonyl carbon (~210 ppm) and quaternary spiro carbons.
X-ray crystallography provides definitive confirmation of stereochemistry and bond angles, particularly for resolving ambiguities in crowded regions of the molecule .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Ru complexes) can enhance cycloaddition efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require inert atmospheres to prevent hydrolysis.
- Microwave-Assisted Synthesis : Reduces reaction times and improves regioselectivity in spiroannulation steps .
- Yield Challenges : Competing pathways (e.g., ring-opening or dimerization) must be suppressed using low temperatures (-20°C to 0°C) and slow reagent addition .
Q. How do stereochemical variations in the spiro[3.3]heptane core influence biological activity?
- Methodological Answer : Conformational rigidity from the spiro structure enhances target binding specificity. For example:
- Enzyme Inhibition Assays : Compare IC₅₀ values of enantiomers using kinetic assays (e.g., fluorogenic substrates for proteases).
- Molecular Dynamics Simulations : Predict binding modes by modeling interactions between the spirocyclic core and active sites (e.g., cytochrome P450 enzymes) .
- Case Study : Analogous azaspiro compounds show divergent activity against kinases due to axial vs. equatorial substituent orientations .
Q. What computational tools are effective for predicting physicochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates dipole moments, HOMO-LUMO gaps, and charge distribution to predict solubility and reactivity .
- Molecular Docking : Software like AutoDock Vina evaluates binding affinities to biological targets using crystal structures from the Protein Data Bank .
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration based on substituent effects .
Data Contradiction & Analytical Challenges
Q. How should researchers address discrepancies in reported biological activity data for spirocyclic compounds?
- Methodological Answer :
- Purity Assessment : Use HPLC-MS to rule out impurities (>95% purity required for reliable bioassays) .
- Assay Variability : Standardize protocols (e.g., cell viability assays using MTT vs. resazurin) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Case Example : Conflicting IC₅₀ values for similar spiroketones may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PBS) .
Q. What experimental approaches resolve stereochemical ambiguities in spiro[3.3]heptane derivatives?
- Methodological Answer :
- Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers and assign configurations via circular dichroism (CD) spectra .
- Crystallographic Refinement : Resolve overlapping electron density in X-ray structures using software like SHELXL .
- Dynamic NMR : Detect ring-flipping barriers (>60 kJ/mol indicates restricted rotation) by variable-temperature ¹H NMR .
Methodological Best Practices
Q. What safety and handling protocols are critical for working with spirocyclic β-lactam intermediates?
- Methodological Answer :
- β-Lactam Stability : Store intermediates under argon at -20°C to prevent ring-opening.
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos) before in vivo studies .
- Waste Disposal : Neutralize reactive byproducts (e.g., sulfonic acids) with aqueous bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
